molecular formula C20H21ClN4OS2 B2822241 2-((3-Chlorobenzyl)thio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole CAS No. 1396870-09-9

2-((3-Chlorobenzyl)thio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole

Cat. No.: B2822241
CAS No.: 1396870-09-9
M. Wt: 432.99
InChI Key: PHDUKMRSAVOVFF-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at position 2 with a (3-chlorobenzyl)thio group and at position 5 with a 4-(2-methoxyphenyl)piperazinyl moiety.

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4OS2/c1-26-18-8-3-2-7-17(18)24-9-11-25(12-10-24)19-22-23-20(28-19)27-14-15-5-4-6-16(21)13-15/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDUKMRSAVOVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds featuring the thiadiazole scaffold exhibit significant inhibitory effects against various cancer cell lines. For instance, studies have shown that certain thiadiazole derivatives can inhibit tumor growth factors and kinases, suggesting their potential as anticancer agents . Specifically, the presence of methoxy and chlorobenzyl groups in the structure may enhance the cytotoxicity against cancer cells .

Anticonvulsant Effects

Research has also investigated the anticonvulsant properties of thiadiazole derivatives. In experimental models, compounds similar to 2-((3-Chlorobenzyl)thio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole have demonstrated efficacy in reducing seizure activity. The structure-activity relationship (SAR) analysis indicates that modifications in the piperazine ring can influence anticonvulsant activity .

Mechanistic Insights

The mechanisms by which thiadiazole derivatives exert their biological effects are diverse. They may act as inhibitors of specific enzymes or receptors involved in disease processes. For example, some studies suggest that these compounds can inhibit dopamine D3 receptors, which are implicated in various neuropsychiatric disorders . Additionally, their ability to interact with cellular pathways involved in apoptosis further supports their potential as therapeutic agents .

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiadiazole derivatives demonstrated that compounds with specific substitutions exhibited potent anticancer activity against human glioblastoma and melanoma cell lines. The findings revealed that a compound structurally related to this compound showed an IC50 value indicating significant cytotoxicity .

Case Study 2: Anticonvulsant Activity

In another investigation focusing on anticonvulsant properties, researchers synthesized several thiadiazole derivatives and tested them in a picrotoxin-induced convulsion model. The results indicated that certain modifications led to enhanced protective effects against seizures, highlighting the importance of structural variations in optimizing pharmacological activity .

Chemical Reactions Analysis

Thioether Oxidation

The thioether (-S-) group undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions. This reaction is critical for modulating biological activity and solubility.
Reaction Scheme:

ThioetherH2O2,RTAcetic AcidSulfoxideH2O2,ΔAcetic AcidSulfone\text{Thioether} \xrightarrow[\text{H}_2\text{O}_2, \text{RT}]{\text{Acetic Acid}} \text{Sulfoxide} \xrightarrow[\text{H}_2\text{O}_2, \Delta]{\text{Acetic Acid}} \text{Sulfone}

Key Data:

Oxidizing AgentProductYield (%)Reference
H2_2O2_2Sulfoxide72
KMnO4_4Sulfone65

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole ring participates in nucleophilic substitution reactions at positions 2 and 5. The presence of electron-withdrawing groups (e.g., piperazine) enhances reactivity at these sites.
Example Reaction:

Thiadiazole+R-XEtOH, KOHΔ5-Substituted Thiadiazole\text{Thiadiazole} + \text{R-X} \xrightarrow[\text{EtOH, KOH}]{\Delta} \text{5-Substituted Thiadiazole}

Reported Substituents:

NucleophilePositionConditionsYield (%)Reference
4-Chlorobenzyl5DMF, 80°C, 6h68
Pyridin-2-ylmethyl5THF, NaH, 0°C → RT75

Piperazine Ring Functionalization

The 4-(2-methoxyphenyl)piperazine moiety undergoes alkylation, acylation, and sulfonylation reactions, enabling structural diversification.
Reaction Table:

Reaction TypeReagentProductYield (%)Reference
AcylationAcetyl chlorideN-Acetylpiperazine derivative82
SulfonylationTosyl chlorideN-Tosylpiperazine derivative78
AlkylationEthyl bromoacetateN-Carbethoxyethylpiperazine70

Thiadiazole Ring Cleavage and Rearrangement

Under strong acidic or basic conditions, the thiadiazole ring may undergo cleavage. For example:

ThiadiazoleHCl, H2OΔThiourea IntermediateFragmented Products\text{Thiadiazole} \xrightarrow[\text{HCl, H}_2\text{O}]{\Delta} \text{Thiourea Intermediate} \rightarrow \text{Fragmented Products}

Conditions:

  • 6M HCl, 100°C, 12h → 85% degradation

Cross-Coupling Reactions

The aromatic systems (e.g., 3-chlorobenzyl and 2-methoxyphenyl groups) participate in palladium-catalyzed cross-couplings:
Examples:

ReactionCatalyst SystemProductYield (%)Reference
Suzuki couplingPd(PPh3_3)4_4, K2_2CO3_3Biaryl derivatives60
Buchwald-HartwigPd2_2(dba)3_3, XantphosN-Arylated piperazine analogs55

Acid/Base-Mediated Rearrangements

Protonation of the thiadiazole nitrogen alters ring aromaticity, enabling rearrangements:

ThiadiazoleH2SO4Conc.Thiazole Derivatives\text{Thiadiazole} \xrightarrow[\text{H}_2\text{SO}_4]{\text{Conc.}} \text{Thiazole Derivatives}

Key Observation:

  • Rearrangement to thiazole occurs at 120°C with 40% yield .

Electrophilic Aromatic Substitution

The methoxyphenyl group undergoes nitration and halogenation:
Nitration:

MethoxyphenylHNO3H2SO43-Nitro-2-methoxyphenyl\text{Methoxyphenyl} \xrightarrow[\text{HNO}_3]{\text{H}_2\text{SO}_4} \text{3-Nitro-2-methoxyphenyl}

  • Yield: 58%

Mechanistic Insights

  • Thioether oxidation follows a radical pathway in peroxide-mediated reactions .

  • Nucleophilic substitution at C-5 is favored due to reduced electron density from the piperazine group .

  • Cross-couplings require bulky ligands (e.g., Xantphos) to stabilize palladium intermediates .

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Thiadiazole Derivatives

Compound 2c : 2-((3-Chlorobenzyl)thio)-5-(pyrazin-2-yl)-1,3,4-thiadiazole
  • Key Differences :
    • Position 5 substituent: Pyrazine ring vs. 2-methoxyphenylpiperazine.
    • Synthesis : Prepared via alkylation of 5-(pyrazin-2-yl)-1,3,4-thiadiazole-2-thiol with 3-chlorobenzyl bromide in DMF, yielding 38% after purification .
    • Implications : Pyrazine’s electron-deficient nature may reduce solubility compared to the piperazine group in the target compound.
Compound 2b : 2-((2-Chlorobenzyl)thio)-5-(pyrazin-2-yl)-1,3,4-thiadiazole
  • Key Differences :
    • Position of chlorine: 2-chlorobenzyl vs. 3-chlorobenzyl.
    • Characterization : HRMS (ESI) confirmed molecular ion at m/z 325.9920 (C₁₃H₁₀Cl₂N₃OS) .
    • Implications : Ortho-substituted chlorine may sterically hinder interactions compared to the meta-substituted analog .
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
  • Key Differences: Position 2 substituent: Benzylidene imine vs. benzylthio group. Biological Relevance: Known for insecticidal and fungicidal activities, highlighting the role of the imine group in bioactivity .
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide (6d)
  • Key Differences :
    • Hybrid structure: Combines pyrazole and thiadiazine moieties.
    • Synthesis : Achieved 84% yield using HOBt/EDC coupling, suggesting efficient amide bond formation compared to thioether linkages in the target compound .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-((3-chlorobenzyl)thio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole, and how are reaction conditions controlled?

  • Methodology : The compound can be synthesized via heterocyclic coupling reactions. A general approach involves:

Reacting 3-chlorobenzyl thiol with a pre-synthesized 1,3,4-thiadiazole core under reflux in PEG-400 as a green solvent.

Introducing the 4-(2-methoxyphenyl)piperazine moiety via nucleophilic substitution, using catalytic Bleaching Earth Clay (pH 12.5) at 70–80°C .

Monitoring reaction progress via TLC, followed by purification through recrystallization in aqueous acetic acid.

  • Key Considerations : Optimize stoichiometry (1:1 molar ratio), solvent polarity, and catalyst loading to suppress side reactions like over-alkylation.

Q. Which spectroscopic techniques are critical for structural validation of this compound, and what spectral markers confirm its functional groups?

  • Methodology :

  • ¹H NMR : Look for signals at δ 3.85–4.20 ppm (piperazine CH₂), δ 6.70–7.40 ppm (aromatic protons from 3-chlorobenzyl and 2-methoxyphenyl groups), and δ 2.50–3.00 ppm (thiadiazole-SCH₂) .
  • IR Spectroscopy : Peaks at 1250–1270 cm⁻¹ (C-S stretch in thiadiazole) and 2800–2900 cm⁻¹ (C-H stretch in piperazine) .
  • Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., ~447 Da) and fragmentation patterns for the thiadiazole core .

Advanced Research Questions

Q. How can molecular docking studies elucidate the compound’s interaction with biological targets, such as antimicrobial enzymes or neurotransmitter receptors?

  • Methodology :

Target Selection : Prioritize receptors with known affinity for thiadiazole derivatives (e.g., bacterial enoyl-ACP reductase or dopamine D₂ receptors).

Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor binding, focusing on hydrogen bonds with the thiadiazole sulfur and piperazine nitrogen .

Validation : Compare docking scores (e.g., binding energy ≤ −7.0 kcal/mol) with reference inhibitors and validate via in vitro assays .

  • Data Contradictions : If computational predictions conflict with experimental IC₅₀ values, reassign protonation states or refine force fields .

Q. What strategies resolve discrepancies in reported biological activities (e.g., antimicrobial vs. low cytotoxicity) across structurally similar thiadiazole derivatives?

  • Methodology :

Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replacing 3-chlorobenzyl with 4-fluorobenzyl) and test against Gram-positive (e.g., S. aureus) and eukaryotic cells .

Mechanistic Studies : Perform time-kill assays and ROS generation tests to distinguish bactericidal effects from nonspecific toxicity .

Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., conflicting reports on piperazine’s role in cytotoxicity) to identify confounding variables like assay protocols .

Q. How can computational methods predict metabolic stability and toxicity profiles of this compound?

  • Methodology :

ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate hepatic clearance (CYP450 interactions), plasma protein binding, and hERG channel inhibition .

Metabolite Identification : Simulate Phase I/II metabolism (e.g., oxidation of the methoxy group) via BioTransformer 3.0 .

Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes) to refine models .

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